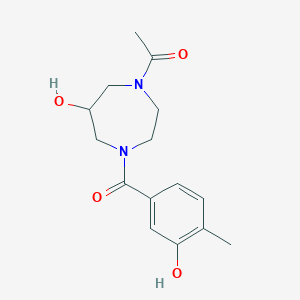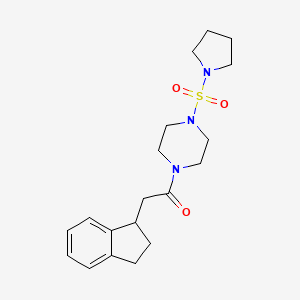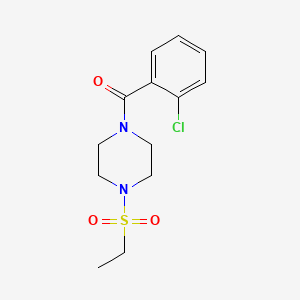
N-(diphenylmethyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(diphenylmethyl)-2-furamide often involves complex organic reactions. For instance, the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides demonstrates the potential of using furamide derivatives in creating sustainable materials with high molecular weight, showcasing the versatility and potential applications of furamide compounds in high-performance materials (Jiang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to this compound is often analyzed using various spectroscopic and crystallographic techniques. Studies on similar compounds, such as N-(diphenylphosphoryl)benzamide, reveal intricate details about their crystal structure and intermolecular interactions, offering insights into the molecular arrangement and stability of furamide derivatives (Kariaka et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving furamide derivatives are diverse. Reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds, for instance, lead to furan derivatives, highlighting the reactivity of furamide-related compounds and their potential in synthesizing furan derivatives with significant chemical properties (Kataoka et al., 1998).
Physical Properties Analysis
The physical properties of furamide derivatives, such as 2,5-bis(hydroxymethyl)furan-based polyesters, are characterized by high molecular weights and specific thermal behaviors. These studies provide essential information on the material characteristics, like glass transition temperatures and molecular weights, of furamide derivatives, indicating their potential applications in creating biobased materials with desirable thermal properties (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound and related compounds are often explored through their reactivity and interaction with other chemical entities. Studies on similar compounds provide insights into their chemical stability, reactivity, and potential applications in synthesis and material science. For example, the enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides showcases the reactivity of furamide derivatives in polymer technology, leading to materials with excellent thermal stability and mechanical properties (Jiang et al., 2016).
科学的研究の応用
Polymer Science :
- Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, which may use compounds similar to N-(diphenylmethyl)-2-furamide, can be promising sustainable alternatives to polyphthalamides. They have potential applications as high-performance materials with significant commercial interest (Jiang et al., 2015).
DNA Interaction and Drug Binding :
- Compounds like furamidine, which have structural similarities to this compound, show tight binding to DNA sequences and are investigated for their potential as minor groove binding drugs (Laughton et al., 1995).
Cellular Distribution Studies in Cancer Research :
- The distribution properties of DNA binding cationic compounds related to furamidine, structurally similar to this compound, have been studied in cancer cells. Such compounds selectively accumulate in the cell nuclei, suggesting their potential application in targeting cancer cells (Lansiaux et al., 2002).
Antifungal Activity in Agriculture :
- Novel furancarboxamide derivatives with a diphenyl ether moiety, which may have similarities to this compound, have been synthesized and evaluated for their antifungal activity against various plant pathogens. These compounds show potential as lead compounds for the development of new fungicides (Wen et al., 2016).
Material Science and Data Storage :
- Diphenyl maleimide derivatives, which may be structurally related to this compound, have been studied for their crystallization-induced emission (CIE) activity. These compounds have potential applications in rewritable information storage and security ink (Zheng et al., 2015).
Synthesis of Novel Heterocyclic Compounds :
- Reactions involving compounds structurally related to this compound have been used for synthesizing novel heterocyclic compounds. These reactions are significant in the development of new pharmaceuticals and materials (Kataoka et al., 1998).
Anti-Hyperlipidemic Activity :
- N-(benzoylphenyl)-2-furamides, structurally similar to this compound, have been synthesized and evaluated for their anti-hyperlipidemic activity in rats. These compounds have potential applications in treating dyslipidemia and cardiovascular diseases (Hikmat et al., 2017).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on “N-(diphenylmethyl)-2-furamide” would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
特性
IUPAC Name |
N-benzhydrylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(16-12-7-13-21-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXXTKKDTRYJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)
![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)
![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)



![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)
![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)